NO Production Inhibition in LPS-Stimulated BV2 Microglia: 6-Methoxynaringenin vs. Co-Isolated Scutellaria barbata Constituents
In the primary activity-guided isolation study, 6-Methoxynaringenin (compound 1) demonstrated an IC₅₀ of 25.8 μM for inhibition of nitric oxide (NO) production in LPS-stimulated BV2 microglial cells, ranking as the most potent among eight co-isolated Scutellaria barbata constituents. The closest comparator within the same study, scutebarbatine X (compound 8), showed an IC₅₀ of 27.4 μM. By contrast, 6-O-methylscutellarein (compound 5) exhibited substantially weaker activity, while 6-O-nicotinolylscutebarbatine G (compound 7) was inactive. [1]
| Evidence Dimension | NO production inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 25.8 μM |
| Comparator Or Baseline | Scutebarbatine X: IC₅₀ = 27.4 μM; 6-O-Methylscutellarein: IC₅₀ >> 25.8 μM; 6-O-Nicotinolylscutebarbatine G: inactive |
| Quantified Difference | 6-Methoxynaringenin is 1.06-fold more potent than scutebarbatine X (Δ = 1.6 μM); substantially more potent than remaining six co-isolated compounds |
| Conditions | LPS-stimulated BV2 mouse microglial cells; nitrite measured by Griess reagent |
Why This Matters
This head-to-head ranking within a single isolation study provides direct, internally controlled evidence that 6-Methoxynaringenin is the most potent NO inhibitor among Scutellaria barbata constituents, making it the rational choice for neuroinflammation-focused experimental programs where maximal NO suppression is the selection criterion.
- [1] Lee SR, et al. Constituents from Scutellaria barbata Inhibiting Nitric Oxide Production in LPS-Stimulated Microglial Cells. Chemistry & Biodiversity. 2017;14(11):e1700231. View Source
